In Vitro Potency: Firazorexton Shows 7.6-Fold Lower hOX2R Potency than Successor Compound TAK-861
Firazorexton (TAK-994) activates recombinant human OX2R with an EC50 of 19 nM, whereas the structurally distinct successor compound TAK-861 exhibits an EC50 of 2.5 nM under identical assay conditions [1]. This 7.6-fold difference in potency represents a quantifiable distinction that may influence experimental design when selecting between OX2R agonist tool compounds [1]. Firazorexton demonstrates approximately 740-fold selectivity for hOX2R over hOX1R, while TAK-861 exhibits approximately 3,000-fold selectivity [2].
| Evidence Dimension | hOX2R activation (EC50) |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | TAK-861: 2.5 nM |
| Quantified Difference | 7.6-fold lower potency |
| Conditions | Recombinant human OX2R expressed in CHO cells |
Why This Matters
This quantitative potency differential is essential for researchers designing dose-response experiments, calculating working concentrations for in vitro assays, or interpreting comparative pharmacology data across OX2R agonist studies.
- [1] Mitsukawa K, et al. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models. Sci Rep. 2024;14:20838. Table 1. doi:10.1038/s41598-024-70594-1. View Source
- [2] Mitsukawa K, et al. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models. Sci Rep. 2024;14:20838. Table 1. doi:10.1038/s41598-024-70594-1. View Source
